Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
CAS No.: 1461708-21-3
Cat. No.: VC2966915
Molecular Formula: C10H10ClF6N
Molecular Weight: 293.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461708-21-3 |
|---|---|
| Molecular Formula | C10H10ClF6N |
| Molecular Weight | 293.63 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H9F6N.ClH/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13;/h2-5,8,17H,1H3;1H |
| Standard InChI Key | HIRIOOGNRJIKBN-UHFFFAOYSA-N |
| SMILES | CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl |
| Canonical SMILES | CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl |
Introduction
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride belongs to the class of amines and is specifically categorized as a trifluoromethyl amine. The compound is identified by its CAS number 1461708-21-3 and has been referenced in various chemical databases. It is characterized by its multiple fluorine atoms, which contribute significantly to its chemical behavior and applications. The presence of trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmaceutical research.
This organofluorine compound features a central carbon atom bonded to a nitrogen atom (amine), with two trifluoromethyl groups attached to an aromatic ring. This specific arrangement contributes to its unique chemical reactivity and potential biological interactions. As a synthetic compound, it has garnered attention for its possible applications in pharmaceuticals and organic synthesis, particularly due to the enhancing effects of the trifluoromethyl groups on its chemical properties.
Chemical Structure and Properties
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride exhibits specific chemical and physical properties that define its behavior in various applications and synthesis reactions.
Basic Chemical Identifiers
The compound's molecular structure and identifiers are essential for its characterization and differentiation from similar compounds. The following table summarizes the key chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClF6N |
| Molecular Weight | 293.63 g/mol |
| CAS Number | 1461708-21-3 |
| IUPAC Name | 2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H9F6N.ClH/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13;/h2-5,8,17H,1H3;1H |
| Standard InChIKey | HIRIOOGNRJIKBN-UHFFFAOYSA-N |
| SMILES | CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl |
The molecular structure features a phenyl ring substituted with a trifluoromethyl group at position 3, and a central carbon that connects to both the phenyl ring and another trifluoromethyl group. The central carbon also bonds to a methylamine group, and the entire structure exists as a hydrochloride salt.
Applications and Significance
Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride has potential applications in various fields, primarily due to its unique chemical structure and properties.
Comparative Analysis with Related Compounds
To better understand Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, it is valuable to compare it with structurally related compounds. This comparison highlights the unique features and potential advantages of the target compound.
Structural Analogues
Several compounds share structural similarities with Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, including:
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Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine: This compound differs in the positioning of the trifluoromethyl group on the phenyl ring (position 2 instead of 3) and the structure of the carbon chain connecting the phenyl ring to the amine group .
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2-Methoxyethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine: This compound features a methoxyethyl group instead of a methyl group attached to the amine, potentially affecting its solubility and binding properties .
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(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (S-Fluoxetine): While having some structural similarities, S-Fluoxetine contains a phenoxy linkage and has well-documented antidepressant properties as a serotonin uptake inhibitor .
Functional Differences
The presence of two trifluoromethyl groups in Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride distinguishes it from many related compounds. This structural feature is expected to impact:
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Lipophilicity: Likely higher than analogues with only one trifluoromethyl group
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Metabolic Stability: Potentially enhanced due to the presence of multiple CF3 groups
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Electron Distribution: Unique electronic properties due to the electron-withdrawing effects of two trifluoromethyl groups in specific positions
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